molecular formula C8H14O4 B7974643 2-Methoxy-2-(oxan-4-yl)acetic acid

2-Methoxy-2-(oxan-4-yl)acetic acid

Cat. No.: B7974643
M. Wt: 174.19 g/mol
InChI Key: ORZOOVJFLSECKW-UHFFFAOYSA-N
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Description

2-Methoxy-2-(oxan-4-yl)acetic acid is a substituted acetic acid derivative characterized by a methoxy group and a tetrahydropyran (oxan-4-yl) ring attached to the alpha-carbon.

Properties

IUPAC Name

2-methoxy-2-(oxan-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-11-7(8(9)10)6-2-4-12-5-3-6/h6-7H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZOOVJFLSECKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCOCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(oxan-4-yl)acetic acid typically involves the reaction of tetrahydropyran derivatives with methoxyacetic acid. One common method includes the use of tetrahydropyran-4-ol as a starting material, which undergoes esterification with methoxyacetic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of 2-Methoxy-2-(oxan-4-yl)acetic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(oxan-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Methoxy-2-(oxan-4-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(oxan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the tetrahydropyran ring play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Structure and Reactivity

2-Ethoxy-2-(oxan-4-yl)acetic Acid
  • Structure : The ethoxy group replaces the methoxy substituent, increasing steric bulk and lipophilicity.
  • Synthesis : Prepared via similar pathways to the methoxy analog, using ethylating agents instead of methyl sources. Suppliers list this compound with five commercial sources .
  • Applications : Likely serves as a chiral synthon in asymmetric synthesis.
2-Methoxy-2-(naphthalen-2-yl)acetic Acid
  • Synthesis: Produced in 68% yield from 2-naphthaldehyde using bromoform and KOH in methanol .
  • Reactivity : The methoxy group stabilizes carbocation intermediates, favoring two-electron pathways in electrophilic reactions .
2-Amino-2-(4-methyloxan-4-yl)acetic Acid
  • Structure: Substitution of methoxy with an amino group alters electronic properties, increasing basicity and hydrogen-bonding capacity.
  • Molecular Weight : 173.21 g/mol .
  • Applications: Amino-substituted analogs are explored in peptide mimetics or enzyme inhibitors.

Physicochemical Properties and Functional Group Variations

Table 1: Key Properties of Selected Analogous Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
2-Methoxy-2-(oxan-4-yl)acetic acid C₈H₁₄O₄ 174.19 (calculated) Methoxy, oxan-4-yl Chiral intermediate; solubility mod.
2-Ethoxy-2-(oxan-4-yl)acetic acid C₉H₁₆O₄ 188.22 (calculated) Ethoxy, oxan-4-yl Lipophilic synthon
2-Methoxy-2-(4-methoxyphenyl)acetic acid C₁₀H₁₂O₄ 196.20 Methoxy, 4-methoxyphenyl Precursor for benzofuran derivatives
[2-(4-Methoxyphenyl)-2-oxoethoxy]acetic acid C₁₁H₁₂O₅ 224.21 Oxoethoxy, 4-methoxyphenyl Discontinued lab reagent

Biological Activity

2-Methoxy-2-(oxan-4-yl)acetic acid is an organic compound characterized by its unique structural features, including a tetrahydropyran ring and a methoxy group. While the detailed biological activity of this compound remains underexplored, its structural attributes suggest potential interactions with biological targets, making it a candidate for further research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 2-Methoxy-2-(oxan-4-yl)acetic acid is C9H16O4C_9H_{16}O_4, with a molecular weight of approximately 174.2 g/mol. The presence of both a carboxylic acid group and a methoxy group enhances its reactivity and potential biological activity.

PropertyValue
Molecular Formula C₉H₁₆O₄
Molecular Weight 174.2 g/mol
CAS Number Not specified

The compound's ability to modulate enzyme activity or receptor binding could lead to novel therapeutic applications. Its unique structural features may influence its binding affinity and specificity, warranting further investigation into its mechanism of action.

Interaction Studies

Research has indicated that compounds similar to 2-methoxy-2-(oxan-4-yl)acetic acid can exhibit significant interactions with biological targets. For instance, studies have shown that similar compounds can inhibit specific enzymes involved in metabolic processes . Understanding these interactions is crucial for elucidating potential therapeutic applications.

Synthesis and Applications

The synthesis of 2-methoxy-2-(oxan-4-yl)acetic acid typically involves nucleophilic substitution reactions, which can be optimized for industrial applications to enhance yield and purity. Its versatility in organic synthesis suggests potential applications in drug development and materials science.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-methoxy-2-(oxan-4-yl)acetic acid, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
Tetrahydro-2H-pyran-4-ylacetic acidContains a tetrahydropyran ringLacks methoxy substituent
2-Methoxyacetic acidContains a methoxy groupNo oxane ring; simpler structure
Oxanamide derivativesContains oxane structuresVarying functional groups attached

Uniqueness : The combination of both a tetrahydropyran ring and a methoxyacetic moiety distinguishes 2-methoxy-2-(oxan-4-yl)acetic acid from its analogs, imparting specific chemical reactivity and biological properties that are valuable for research applications.

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